12-Bromo-2,5-diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),3,5,10,12-pentaen-7-amine
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Overview
Description
12-Bromo-2,5-diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),3,5,10,12-pentaen-7-amine: is a complex organic compound characterized by its unique tricyclic structure and the presence of bromine and diazatricyclo moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Bromo-2,5-diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),3,5,10,12-pentaen-7-amine typically involves multi-step organic reactions. The starting materials often include brominated aromatic compounds and diazatricyclo intermediates. The key steps in the synthesis may involve:
Bromination: Introduction of the bromine atom into the aromatic ring using brominating agents such as bromine or N-bromosuccinimide.
Cyclization: Formation of the tricyclic structure through cyclization reactions, often facilitated by catalysts and specific reaction conditions.
Amine Introduction: Incorporation of the amine group through nucleophilic substitution or reductive amination reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium azide or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: In biological research, the compound may be used as a probe to study enzyme interactions and cellular processes due to its unique structural features.
Industry: In the industrial sector, the compound may be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 12-Bromo-2,5-diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),3,5,10,12-pentaen-7-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and diazatricyclo moieties play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
- 2,5-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),3,5,11,13-pentaen-7-amine
- 12-Chloro-2,5-diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),3,5,10,12-pentaen-7-amine
Uniqueness: The presence of the bromine atom in 12-Bromo-2,5-diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),3,5,10,12-pentaen-7-amine distinguishes it from other similar compounds. This bromine atom can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C12H12BrN3 |
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Molecular Weight |
278.15 g/mol |
IUPAC Name |
8-bromo-5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine |
InChI |
InChI=1S/C12H12BrN3/c13-9-2-4-11-8(7-9)1-3-10(14)12-15-5-6-16(11)12/h2,4-7,10H,1,3,14H2 |
InChI Key |
URZIAMTUWHDUCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)N3C=CN=C3C1N |
Origin of Product |
United States |
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